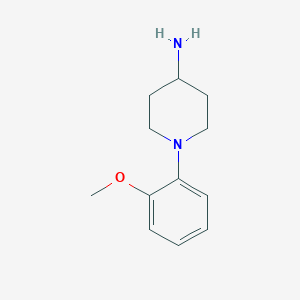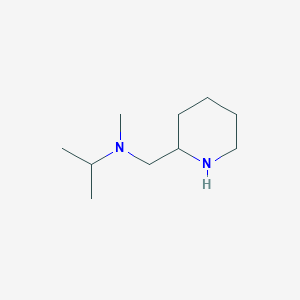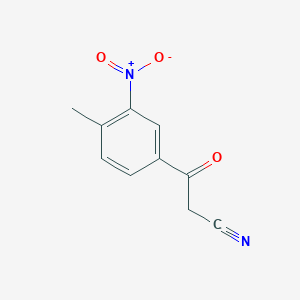
3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile
説明
The compound “3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile” is also known as 4-Methyl-3-nitrophenyl isocyanate . It is an organic compound extensively utilized in the synthesis of diverse compounds and materials . Its applications span various domains of scientific research, encompassing the synthesis of polymers, and development of biocompatible materials .
Synthesis Analysis
4-Methyl-3-nitrophenyl isocyanate (4-MNP) is used in synthesizing polymers like hydrogels and polyurethanes . Additionally, 4-MNP plays a crucial role in the synthesis of various organometallic compounds such as organolithium and organozinc compounds .Molecular Structure Analysis
The molecular formula of 4-Methyl-3-nitrophenyl isocyanate is C8H6N2O3 . The molecular weight is 178.14 g/mol . The InChI Key is OIORBBLUSMONPW-UHFFFAOYSA-N .Chemical Reactions Analysis
The mechanism of action of 4-Methyl-3-nitrophenyl isocyanate stems from its ability to react with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-Methyl-3-nitrophenyl isocyanate is replaced by the isocyanate group of HNCO .Physical and Chemical Properties Analysis
The compound has a melting point of 48°C to 54°C . The boiling point is 113°C to 118°C at 3mmHg . It is sensitive to moisture .科学的研究の応用
Organic Synthesis and Catalysis
In the realm of organic synthesis, the applications of 3-oxopropanenitriles, including derivatives such as 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile, are significant. Yılmaz et al. (2005) demonstrated the use of manganese(III) acetate for oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes, leading to the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This methodology showcases the compound's role in facilitating the construction of complex organic structures, highlighting its importance in synthetic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Environmental Bioremediation
From an environmental perspective, derivatives of nitrophenol, which share structural similarities with this compound, have been studied for their biodegradation properties. Bhushan et al. (2000) reported on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp., indicating the potential of microbial pathways in degrading toxic compounds derived from agricultural pesticides. This research underscores the environmental relevance of such compounds in pollution mitigation strategies (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Materials Science
In materials science, the nitrophenyl derivatives, akin to this compound, have been used in the development of advanced materials. Meng et al. (1996) explored azo polymers for reversible optical storage, where nitrophenyl compounds played a crucial role in achieving high birefringence, necessary for data storage applications. This study illustrates the compound's potential in the creation of new materials with unique optical properties (Meng, Natansohn, Barrett, & Rochon, 1996).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds, such as 4-methyl-3-nitrophenyl isocyanate, react with nucleophiles such as hydroxyl groups and amines . These groups are often found in biological macromolecules, suggesting that the compound may interact with a variety of targets.
Mode of Action
The mode of action of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile is likely to involve a nucleophilic substitution pathway . In this process, a nucleophile (a molecule that donates an electron pair) such as a hydroxyl group or an amine replaces a leaving group in the compound. This reaction can lead to the formation of new compounds, potentially altering the function of the target molecule .
Biochemical Pathways
For instance, if the compound interacts with proteins, it could alter their structure and function, potentially affecting the pathways in which these proteins are involved .
Result of Action
The compound’s potential to react with nucleophiles suggests that it could alter the structure and function of various biomolecules, leading to changes at the molecular and cellular levels .
特性
IUPAC Name |
3-(4-methyl-3-nitrophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-8(10(13)4-5-11)6-9(7)12(14)15/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCWLEYXMQKFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


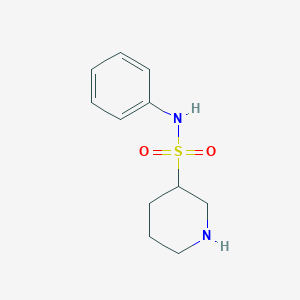
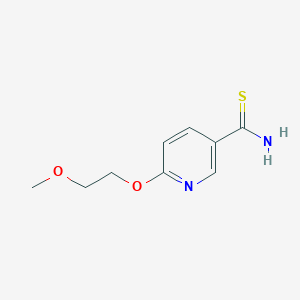
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B3199354.png)
![4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199356.png)

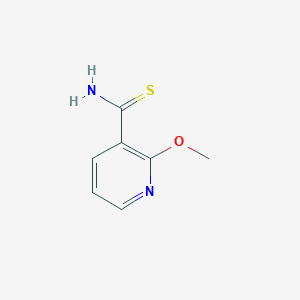
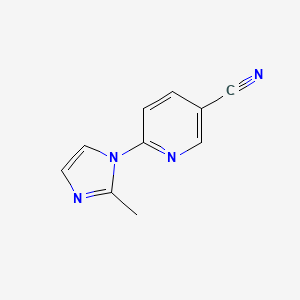
![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline](/img/structure/B3199376.png)
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B3199381.png)
![2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B3199388.png)
